2,7-Bis(difluoromethoxy)naphthalene
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Overview
Description
2,7-Bis(difluoromethoxy)naphthalene is an organic compound with the molecular formula C12H8F4O2 It is a derivative of naphthalene, where two hydrogen atoms at the 2 and 7 positions are replaced by difluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(difluoromethoxy)naphthalene typically involves the introduction of difluoromethoxy groups to a naphthalene core. One common method is the nucleophilic substitution reaction, where a naphthalene derivative with suitable leaving groups (e.g., bromine or iodine) is treated with a difluoromethoxy reagent under appropriate conditions. For example, 2,7-dibromonaphthalene can be reacted with difluoromethoxy lithium in a polar aprotic solvent like tetrahydrofuran (THF) to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(difluoromethoxy)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), although the difluoromethoxy groups are generally resistant to reduction.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of naphthoquinones or other oxygenated derivatives.
Reduction: Potential formation of partially reduced naphthalene derivatives.
Substitution: Formation of nitro, sulfo, or halogenated naphthalene derivatives.
Scientific Research Applications
2,7-Bis(difluoromethoxy)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of electronic effects of difluoromethoxy groups on aromatic systems.
Biology: Potential use in the development of fluorescent probes or imaging agents due to its aromatic nature and potential for functionalization.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2,7-Bis(difluoromethoxy)naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethoxy groups can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and specificity. In materials science, its electronic properties can be exploited to enhance the performance of organic semiconductors or other advanced materials .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethoxynaphthalene: Similar structure but with methoxy groups instead of difluoromethoxy groups.
2,7-Difluoronaphthalene: Lacks the methoxy groups, only fluorine atoms are present.
2,7-Dibromonaphthalene: Contains bromine atoms instead of difluoromethoxy groups.
Uniqueness
2,7-Bis(difluoromethoxy)naphthalene is unique due to the presence of difluoromethoxy groups, which impart distinct electronic and steric effects compared to other substituents. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H8F4O2 |
---|---|
Molecular Weight |
260.18 g/mol |
IUPAC Name |
2,7-bis(difluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H8F4O2/c13-11(14)17-9-3-1-7-2-4-10(18-12(15)16)6-8(7)5-9/h1-6,11-12H |
InChI Key |
DPKCXIKPEUDLOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)OC(F)F)OC(F)F |
Origin of Product |
United States |
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